molecular formula C11H17NO3S B14355366 3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid CAS No. 91756-96-6

3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid

Cat. No.: B14355366
CAS No.: 91756-96-6
M. Wt: 243.32 g/mol
InChI Key: SYHUDBKTNUNUNO-UHFFFAOYSA-N
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Description

3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid is a complex organic compound with a unique structure that includes a furan ring, a dimethylamino group, and a sulfanylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 5-(dimethylamino)methylfuran with a suitable thiol compound under controlled conditions to introduce the sulfanyl group. The final step involves the addition of a propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2- { { {5- [ (Dimethylamino)methyl]furan-2-yl}methyl}sulfanyl}ethanamine hemifumarate salt
  • N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N’-methyl-2-nitroethene-1,1-diamine hydrochloride

Uniqueness

3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91756-96-6

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

3-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C11H17NO3S/c1-12(2)7-9-3-4-10(15-9)8-16-6-5-11(13)14/h3-4H,5-8H2,1-2H3,(H,13,14)

InChI Key

SYHUDBKTNUNUNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCC(=O)O

Origin of Product

United States

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